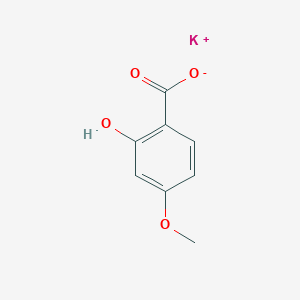

potassium;2-hydroxy-4-methoxybenzoate

Description

Chemical Identity: Potassium 2-hydroxy-4-methoxybenzoate (CAS: 152312-71-5) is a salt derived from 2-hydroxy-4-methoxybenzoic acid. Its molecular formula is C₈H₇KO₄, with a molecular weight of 206.24 g/mol . It appears as a white to off-white crystalline powder, sparingly soluble in water, methanol, and dimethyl sulfoxide (DMSO) .

Applications: Primarily used in cosmetics, it functions as a skin-lightening agent by inhibiting melanin synthesis and promoting keratinocyte turnover . Regulatory approvals, such as those from China’s Ministry of Health (2007), mandate its use at >98% purity with strict limits on impurities (e.g., heavy metals <20 ppm, arsenic <2 ppm) .

Synthesis:

Produced via reaction of 2-hydroxy-4-methoxybenzoic acid with potassium hydroxide in solvents like DMSO, followed by purification . Industrial production scales up to 500 kg/month under GMP-like conditions .

Properties

IUPAC Name |

potassium;2-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.K/c1-12-5-2-3-6(8(10)11)7(9)4-5;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJKYHIIYRGTCC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Alkylation Using Dimethyl Sulfate

The most widely documented method involves a multi-step alkylation and neutralization sequence starting from 2,4-dihydroxybenzoic acid.

Step 1: Methylation of 2,4-Dihydroxybenzoic Acid

2,4-Dihydroxybenzoic acid is dissolved in a sodium hydroxide solution at ≤30°C, followed by dropwise addition of dimethyl sulfate (DMS) at ≤40°C. The exothermic reaction requires precise temperature control to avoid byproduct formation. After 6 hours at 30–40°C, the mixture is heated to 60°C to decompose residual DMS, acidified to pH 1 with HCl, and filtered to yield crude 4-methoxysalicylic acid.

Step 2: Purification of 4-Methoxysalicylic Acid

The crude product is recrystallized from hot water (80°C), achieving >95% purity after filtration and drying.

Step 3: Potassium Salt Formation

4-Methoxysalicylic acid is neutralized with potassium carbonate in aqueous solution at 50°C (pH 7). Solvent removal and cooling crystallization yield crude potassium 2-hydroxy-4-methoxybenzoate, which is further purified via ethanol-water recrystallization and activated carbon decolorization.

Key Parameters

Purification and Characterization

Recrystallization Techniques

Crude potassium 2-hydroxy-4-methoxybenzoate is dissolved in a 50% ethanol-water solution at 80°C, treated with activated carbon (0.5–1% w/w), and filtered. Slow cooling to 5°C yields needle-like crystals with 98–99% purity.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₇KO₄ | |

| Molar mass | 206.24 g/mol | |

| Melting point | >220°C (decomposition) | |

| Solubility in DMSO | 25 mg/mL | |

| Appearance | White to off-white crystalline powder |

Industrial-Scale Considerations

Cost Analysis

| Factor | DMS Method | Methyl Halide Method |

|---|---|---|

| Raw material cost | $120/kg | $150/kg (estimated) |

| Waste treatment | $50/kg | $20/kg |

| Yield | 85–90% | 80–85% (projected) |

Comparative Analysis of Methods

Traditional DMS Method

-

Weaknesses : Toxicity risks, corrosive byproducts.

Methyl Halide Method

Chemical Reactions Analysis

Types of Reactions

potassium;2-hydroxy-4-methoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions typically yield oxygenated derivatives, while reduction reactions produce more hydrogenated compounds.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis:

Potassium 2-hydroxy-4-methoxybenzoate serves as a reagent in organic synthesis. It is utilized as an intermediate in the preparation of other chemical compounds due to its ability to undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in synthetic organic chemistry for creating complex molecules .

2. Tyrosinase Inhibition:

The compound is primarily recognized for its role in inhibiting the enzyme tyrosinase, which is crucial in the melanogenesis pathway responsible for melanin production. By inhibiting this enzyme, potassium 2-hydroxy-4-methoxybenzoate contributes to skin lightening effects and reduction of hyperpigmentation disorders .

3. Antioxidant Properties:

Research indicates that potassium 2-hydroxy-4-methoxybenzoate exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases .

4. Anti-inflammatory Effects:

The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory conditions such as arthritis and skin disorders .

5. Antibacterial Activity:

Recent studies highlight the antibacterial efficacy of potassium 2-hydroxy-4-methoxybenzoate against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) indicate its potential as an alternative antimicrobial agent .

| Bacterial Strain | MIC (µg/ml) | Bactericidal Concentration (µg/ml) |

|---|---|---|

| MRSA | 1024 | 2048 |

Applications in Medicine and Cosmetics

1. Dermatological Treatments:

The compound is extensively studied for its potential use in dermatology, particularly for treating hyperpigmentation disorders. Clinical trials have demonstrated its effectiveness in lightening skin tone and reducing dark spots .

2. Cosmetic Formulations:

Due to its skin-lightening properties, potassium 2-hydroxy-4-methoxybenzoate is incorporated into cosmetic products aimed at improving skin appearance. Its ability to inhibit tyrosinase makes it a popular ingredient in formulations designed for skin whitening .

Veterinary Medicine Applications

Potassium 2-hydroxy-4-methoxybenzoate is also being explored in veterinary medicine for treating dermatological conditions in animals. A case study on dogs with skin issues showed significant improvement after topical application of the compound over four weeks .

Environmental Considerations

The environmental impact of potassium 2-hydroxy-4-methoxybenzoate has been assessed, indicating moderate biodegradability and low toxicity to aquatic organisms. This profile suggests that it poses a relatively low risk to the environment when used appropriately .

Case Studies

1. Skin Treatment in Animals:

A clinical study involving dogs with dermatological conditions revealed that topical applications of potassium 2-hydroxy-4-methoxybenzoate led to significant improvements within four weeks.

2. Antimicrobial Efficacy Against MRSA:

In vitro studies demonstrated that treatment with this compound effectively reduced MRSA biofilm formation by approximately 80%, suggesting its potential as a therapeutic agent against resistant infections .

Mechanism of Action

The mechanism of action of potassium;2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Methoxysalicylic Acid

Methyl 2-Hydroxy-4-Methoxybenzoate

Ethyl 2-Hydroxy-6-Methoxybenzoate

- Structure : Ethyl ester with methoxy group at position 6 (C₁₀H₁₂O₄; CAS: N/A).

- Properties : Structural isomer differing in methoxy positioning; base peak at m/z 150 in mass spectrometry .

- Applications: No significant industrial use reported; studied as a reaction intermediate .

Functional and Pharmacological Comparisons

Cosmetic Efficacy

Physicochemical and Industrial Data

Table 1: Key Properties of Selected Compounds

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for potassium 2-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized for higher yield?

- Methodology : The compound is synthesized via neutralization of 2-hydroxy-4-methoxybenzoic acid with potassium hydroxide in aqueous media. Optimization involves adjusting pH (8–10), temperature (25–40°C), and stoichiometric ratios (1:1.05 molar ratio of acid to KOH). Stirring duration (4–6 hours) ensures complete dissolution and salt formation . For reproducibility, automated systems can monitor reaction parameters in real time .

- Data Note : Yields >95% are achievable with controlled crystallization (slow cooling at 4°C), though impurities like residual morpholine derivatives may require recrystallization .

Q. How can the purity and structural integrity of potassium 2-hydroxy-4-methoxybenzoate be verified using spectroscopic techniques?

- Methodology :

- FT-IR : Confirm deprotonation of the carboxylic acid group (loss of ~1700 cm⁻¹ peak, emergence of carboxylate bands at ~1580 cm⁻¹ and ~1400 cm⁻¹) .

- NMR : H NMR in DO should show aromatic protons at δ 6.3–7.1 ppm (meta-substituted benzene) and methoxy singlet at δ 3.8 ppm. Absence of acidic protons (e.g., –COOH) confirms salt formation .

- Elemental Analysis : Match experimental C, H, and K content with theoretical values (CHKO; C: 46.60%, H: 3.42%, K: 18.97%) .

Q. What safety protocols are recommended for handling potassium 2-hydroxy-4-methoxybenzoate in laboratory settings?

- Guidelines : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes. Store in inert atmospheres (argon) at room temperature to prevent hygroscopic degradation .

- Regulatory Compliance : Follow OSHA standards for handling fine powders (ventilation, dust masks). Heavy metal impurities (e.g., As <2 ppm, Pb <20 ppm) must comply with research-grade chemical specifications .

Advanced Research Questions

Q. What role do hydrogen bonding patterns play in the crystallographic structure of potassium 2-hydroxy-4-methoxybenzoate, and how can these be analyzed computationally?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. The hydroxyl and methoxy groups form intermolecular H-bonds (O–H···O and C–H···O), stabilizing the lattice. Graph-set analysis (Etter’s rules) identifies motifs like chains .

- Computational Tools : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict bond lengths and angles. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions .

Q. How does the electronic structure of potassium 2-hydroxy-4-methoxybenzoate influence its reactivity in catalytic or supramolecular applications?

- Insights : The electron-donating methoxy group increases aromatic ring electron density, enhancing nucleophilic substitution at the para position. The carboxylate group acts as a chelating agent for metal ions (e.g., K coordination in ionic liquids) .

- Experimental Design : Electrochemical studies (cyclic voltammetry) in aqueous solutions (1 M KNO) reveal redox behavior. Compare with analogues (e.g., sodium salts) to assess cation-dependent reactivity .

Q. What strategies resolve contradictions in reported solubility data for potassium 2-hydroxy-4-methoxybenzoate across different solvents?

- Analysis : Discrepancies arise from solvent polarity and pH. The compound is sparingly soluble in water (~5 mg/mL at 25°C) but dissolves better in polar aprotic solvents (DMSO, methanol). Use Hansen solubility parameters (HSPiP software) to model solvent compatibility .

- Validation : Conduct turbidimetric titration under controlled pH (4–9) to map solubility profiles. Cross-reference with DSC data to detect solvate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.